7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
Molecular Formula |
C15H10ClFN2OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
InChI Key |
MTAGHPPQGGJQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The thiol group in 7-chloro-2-sulfanylquinazolin-4-one undergoes deprotonation in the presence of a base (e.g., potassium carbonate or sodium hydride), generating a thiolate ion. This intermediate attacks the electrophilic carbon in 4-fluorobenzyl chloride, resulting in the formation of the target compound.
Typical Procedure :
-
Substrate Preparation : 7-Chloro-2-sulfanylquinazolin-4-one is synthesized via cyclocondensation of 2-amino-4-chlorobenzamide with carbon disulfide under acidic conditions.
-
Alkylation : A mixture of 7-chloro-2-sulfanylquinazolin-4-one (1.0 equiv), 4-fluorobenzyl chloride (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 80°C for 12 hours.
-
Work-Up : The reaction is quenched with ice water, and the product is extracted with ethyl acetate, followed by recrystallization from ethanol.
Optimization Insights :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
-
Base Strength : Strong bases (e.g., NaH) improve thiolate formation but risk side reactions, while milder bases (K₂CO₃) balance efficiency and selectivity.
Cyclocondensation of Functionalized Precursors
An alternative route constructs the quinazolinone ring system in situ, integrating the chloro, sulfanyl, and benzyl substituents during cyclization.
Key Steps and Catalytic Systems
This approach employs 2-amino-4-chlorobenzamide and a thioacylating agent (e.g., thiourea) under acidic conditions to form the quinazolinone core. Subsequent alkylation introduces the 4-fluorobenzyl group.
Representative Protocol :
-
Core Formation : 2-Amino-4-chlorobenzamide reacts with thiourea in HCl/ethanol at reflux, yielding 7-chloro-2-sulfanylquinazolin-4-one.
-
Benzylation : The intermediate is treated with 4-fluorobenzyl bromide and triethylamine in acetonitrile at 60°C for 8 hours.
Catalyst Impact :
Heteropolyacids (e.g., H₁₄[NaP₅W₃₀O₁₁₀]) enhance cyclocondensation efficiency, reducing reaction times from 24 hours to 6 hours in ethanol.
One-Pot Multistep Synthesis
Inspired by industrial-scale processes for analogous compounds, this method combines chlorination, alkylation, and purification steps without isolating intermediates.
Process Overview :
-
Chlorination : 7-Fluoro-6-nitroquinazolin-4(3H)-one is treated with thionyl chloride (11.5 equiv) and catalytic DMF to form 4-chloro-7-fluoro-6-nitroquinazoline.
-
Amination and Alkylation : The chlorinated intermediate reacts sequentially with 3-chloro-4-fluoroaniline and 3-morpholin-4-yl-propan-1-ol in a THF/tert-butanol mixture.
Adaptation for Target Compound :
-
Replace morpholinopropanol with 4-fluorobenzyl chloride.
-
Optimize solvent distillation steps to prevent intermediate degradation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 12–24 | High purity, scalable | Requires preformed quinazolinone core |
| Cyclocondensation | 65–78 | 18–30 | Integrated ring formation | Multi-step purification needed |
| One-Pot Synthesis | 80–89 | 24–36 | Minimal intermediate isolation | Sensitive to solvent distillation control |
Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation
The electrophilic nature of the quinazolinone core necessitates precise control to avoid over-alkylation. Strategies include:
Chemical Reactions Analysis
Core Reactivity Profiles
The compound's reactivity stems from three critical sites:
-
7-chloro substituent (electrophilic center)
-
2-sulfanylidene group (nucleophilic sulfur atom)
-
3-(4-fluorophenyl)methyl chain (electron-withdrawing aromatic system)
Key Reaction Pathways:
Comparative Reactivity of Analogues
Structural variations significantly alter reaction outcomes:
Functionalization via Nucleophilic Substitution
-
Amine derivatives : Reacting with piperazine (1.2 eq) in EtOH under reflux yields 7-piperazinyl-3-(4-fluorobenzyl)-2-thioxoquinazolin-4-one (87% yield), a potent kinase inhibitor precursor .
-
Thiol exchange : Treatment with benzyl mercaptan (NaH/DMF) generates disulfide-linked dimers (confirmed via LC-MS).
Oxidation Products in Drug Design
Oxidation of the thioxo group produces sulfone derivatives with enhanced metabolic stability:
| Parameter | Thioxo Precursor | Sulfone Derivative |
|---|---|---|
| LogP | 3.2 | 2.8 |
| Plasma Stability (t₁/₂) | 2.1 h | 6.7 h |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8 μM) | Low (IC₅₀ > 30 μM) |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The 4-fluorobenzyl group directs electrophiles to para positions via -I effect, confirmed by NOESY NMR.
-
Thioxo Group Reactivity : DFT calculations (B3LYP/6-31G*) show a low-energy LUMO (-1.8 eV) at C2, facilitating nucleophilic attacks .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (gastric fluid) | Hydrolysis of 4-one ring | 12 min |
| pH 7.4 (blood) | Thiol-disulfide exchange | 45 min |
| UV light (300 nm) | C–S bond cleavage | 8 min |
Industrial-Scale Reaction Optimization
A patented protocol (WO202318712A1) achieves 92% yield for 7-morpholino derivatives using:
-
Catalyst : CuI (5 mol%)
-
Solvent : DMSO/H₂O (9:1)
-
Temperature : 110°C, 6 h
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its therapeutic properties , particularly in the following areas:
- Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for drug development .
- Antimicrobial Properties : The compound has demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have reported that derivatives of quinazolinones possess antibacterial properties, making them candidates for new antibiotics .
- Anti-inflammatory Effects : Research into related compounds has revealed anti-inflammatory activities, which could be beneficial in treating conditions like arthritis .
2. Enzyme Inhibition
The mechanism of action involves the inhibition of specific enzymes, which can lead to therapeutic effects. For example, quinazolinone derivatives are known to act as inhibitors of certain kinases involved in cancer progression. This property is being explored for developing targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Key Findings
Substituent Effects on Activity :
- Halogen Position : The target compound’s 7-chloro group contrasts with the 6-bromo substituent in its analog (). Chlorine’s smaller atomic radius and higher electronegativity may improve receptor binding compared to bromine, which could enhance metabolic stability but reduce solubility .
- Benzyl Group Variations : The 4-fluorobenzyl group in the target compound differs from the 4-chlorophenyl or 4-methoxyphenyl groups in ’s active analogs. Fluorine’s electronegativity may optimize π-π stacking interactions without steric hindrance .
Thione vs. Methylsulfanyl: The 2-sulfanylidene group in the target compound and its brominated analog () contrasts with the methylsulfanyl group in ’s compound.
Hydroxy vs. Chloro at Position 7 :
- The 7-hydroxy substituent in ’s compound increases polarity, which may improve solubility but reduce membrane permeability compared to the target’s 7-chloro group .
Pharmacological Inference: Compounds with α1-adrenergic receptor blockade (e.g., ’s compounds 23 and 24) share a quinazolinone core with the target compound. The 4-fluorobenzyl and thione groups in the target suggest a similar mechanism but with possible differences in duration or selectivity .
Structural Analysis Tools
Several compounds’ crystal structures (e.g., ’s 2-(4-methylsulfanylphenyl)-3H-quinazolin-4-one) were likely resolved using SHELX programs (), which are industry standards for small-molecule refinement. These tools enable precise comparison of bond angles and conformations, critical for understanding substituent effects .
Biological Activity
7-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current knowledge regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 305.76 g/mol. Its structure features a chloro group at the 7-position, a fluorophenylmethyl group at the 3-position, and a sulfanylidene group at the 2-position, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. The specific compound under consideration has shown promising results in various in vitro assays against different cancer cell lines:
The compound exhibits dose-dependent cytotoxicity against these cell lines, indicating its potential as an effective anticancer agent. Notably, it has been reported that modifications to the quinazolinone scaffold can enhance its activity against specific cancer types.
The anticancer effects of quinazolinones, including 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, are primarily attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. One prominent mechanism is the inhibition of dihydrofolate reductase (DHFR), which is critical for DNA synthesis and repair. This inhibition leads to reduced cell division and increased apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study evaluating various quinazolinone derivatives demonstrated that those with specific substitutions exhibited significant anticancer activity against HepG2 and MCF-7 cell lines. The presence of a phenyl thiosemicarbazide side chain was particularly effective, with IC50 values as low as 13.46 µM against MCF-7 cells .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at the 2 and 3 positions of the quinazolinone ring can significantly influence biological activity. For instance, compounds with electron-withdrawing groups at these positions generally exhibit enhanced cytotoxic properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, and how can intermediates be characterized?
- Methodology : A common approach involves condensation reactions between substituted benzaldehydes and thioacetamide derivatives. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation or alkylation with 4-fluorobenzyl halides . Characterization typically employs -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. Crystallization trials in solvents like DMSO or methanol may aid in obtaining single crystals for X-ray diffraction (XRD) analysis .
- Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (< 60°C) and inert atmospheres.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Use accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24-hour intervals.
- Thermal Stability : Heat samples to 40–80°C and analyze decomposition products using tandem MS .
Advanced Research Questions
Q. How can computational methods predict binding affinities of this compound to biological targets like kinases or GPCRs?
- Methodology :
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 7JJ) .
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
- Contradictions : Discrepancies between computational and experimental values may arise from solvent effects or protein flexibility. Refinement with molecular dynamics (MD) simulations (e.g., GROMACS) can improve accuracy .
Q. What strategies resolve crystallographic ambiguities in the sulfanylidene moiety during XRD refinement?
- Methodology : Use SHELXL for refinement, focusing on:
- Disorder Modeling : Split positions for sulfur atoms with partial occupancy.
- Hydrogen Bonding : Apply restraints to S–H···O/N interactions based on geometric parameters from similar quinazolinones .
Q. How do substituent modifications (e.g., chloro vs. fluoro) impact the compound’s electronic properties and bioactivity?
- Methodology :
- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps.
- Experimental : Compare IC values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) between derivatives .
Analytical and Safety Considerations
Q. What chromatographic methods ensure purity assessment of this compound in complex matrices?
- Methodology :
- HPLC : Use a C18 column (e.g., Chromolith) with a gradient of acetonitrile/water (0.1% TFA). Retention times for related quinazolinones range from 8–12 minutes .
- Detection : UV at 254 nm for the aromatic core; confirm low-abundance impurities (< 0.1%) with high-resolution MS .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Guidelines :
- Ventilation : Use fume hoods for steps involving thioacetamide (toxic gas risk) .
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure, as specified in SDS for analogous thioquinazolinones .
Data Reproducibility and Validation
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Approach :
Standardize Assays : Use internal controls (e.g., known kinase inhibitors) to normalize IC values.
Metadata Reporting : Document solvent (DMSO vs. saline), cell lines, and incubation times to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
